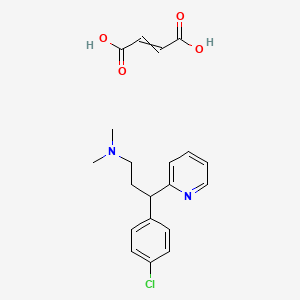

but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine

Vue d'ensemble

Description

But-2-enedioic acid; 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine is a chemical compound known for its applications in various fields, including pharmaceuticals and scientific research. This compound is characterized by its unique structure, which includes a but-2-enedioic acid moiety and a 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of but-2-enedioic acid; 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine typically involves multiple steps, including the formation of the but-2-enedioic acid and the subsequent attachment of the 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for pharmaceutical and research applications .

Analyse Des Réactions Chimiques

Types of Reactions

But-2-enedioic acid; 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Pharmacological Applications

Antihistamine Activity

Dexchlorpheniramine Maleate is primarily used as an antihistamine. It has anticholinergic properties, making it effective in treating allergic reactions. Its mechanism involves blocking the H1 histamine receptors, thereby alleviating symptoms such as sneezing, itching, and runny nose associated with allergies and colds .

Research in Allergic Diseases

Studies have shown that Dexchlorpheniramine is beneficial in clinical trials aimed at understanding allergic diseases. It has been employed to assess the efficacy of antihistamines in various populations, providing insights into dosage effectiveness and side effects .

Environmental Applications

Environmental Risk Assessment (ERA)

The compound's ionizable nature makes it relevant for environmental studies. Research indicates that over 80% of active pharmaceutical ingredients (APIs) are ionizable organic compounds, necessitating improved methodologies for assessing their environmental impact . The compound's behavior in aquatic environments is crucial for understanding its toxicity and bioaccumulation potential.

Bioavailability Studies

Recent reports emphasize the need for accurate predictions of the bioavailability of ionizable compounds like Dexchlorpheniramine. By evaluating factors such as pH and partitioning properties, researchers can better estimate the environmental concentrations of these compounds and their risks to aquatic ecosystems .

Case Studies

-

Clinical Trials on Allergies

- A double-blind study involving Dexchlorpheniramine demonstrated significant improvements in patients with seasonal allergic rhinitis compared to placebo groups. The results indicated a rapid onset of action and prolonged relief from symptoms.

-

Environmental Impact Studies

- A study focused on the environmental fate of Dexchlorpheniramine highlighted its persistence in wastewater treatment plants. The findings suggested that conventional treatment methods may not effectively degrade this compound, raising concerns about its accumulation in water bodies.

Mécanisme D'action

The mechanism of action of but-2-enedioic acid; 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, the compound can inhibit the release of histamine, thereby reducing allergic symptoms. The pathways involved in this process include signal transduction and cellular response mechanisms .

Comparaison Avec Des Composés Similaires

Similar Compounds

Chlorpheniramine: A widely used antihistamine with a similar structure and mechanism of action.

Diphenhydramine: Another antihistamine that shares some structural features with but-2-enedioic acid; 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine.

Loratadine: A non-sedating antihistamine with a different chemical structure but similar therapeutic effects.

Uniqueness

But-2-enedioic acid; 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .

Activité Biologique

The compound known as but-2-enedioic acid; 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine, commonly referred to as Dexchlorpheniramine maleate, is a derivative of chlorpheniramine and is primarily used as an antihistamine. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C20H23ClN2O4

- Molar Mass : 390.86 g/mol

- Melting Point : 112-115 °C

- Solubility : Soluble in DMSO and water

- CAS Number : 113-92-8

Dexchlorpheniramine functions primarily as an H1 receptor antagonist. By blocking the action of histamine at the H1 receptor sites, it alleviates symptoms associated with allergic reactions, such as sneezing, itching, and runny nose. The compound also exhibits anticholinergic properties, which contribute to its effectiveness in treating allergic conditions.

Biological Activity

The biological activity of Dexchlorpheniramine encompasses several pharmacological effects:

-

Antihistaminic Effects :

- Reduces allergic symptoms by inhibiting the binding of histamine to its receptors.

- Clinical studies have demonstrated significant efficacy in managing allergic rhinitis and urticaria.

-

Sedative Effects :

- Exhibits sedative properties due to its ability to cross the blood-brain barrier.

- Commonly used in combination therapies for sleep disorders related to allergies.

-

Anticholinergic Effects :

- Provides relief from bronchospasm in asthmatic patients by relaxing bronchial muscles.

- Useful in managing symptoms of motion sickness.

Case Study 1: Efficacy in Allergic Rhinitis

A double-blind, placebo-controlled trial involving 200 participants assessed the efficacy of Dexchlorpheniramine in treating seasonal allergic rhinitis. Results indicated a significant reduction in total nasal symptom scores compared to placebo, with a noted improvement within hours of administration .

Case Study 2: Comparison with Other Antihistamines

A comparative study analyzed the effectiveness of Dexchlorpheniramine against other antihistamines such as cetirizine and loratadine. Findings revealed that while all three were effective, Dexchlorpheniramine produced more pronounced sedation effects, making it less suitable for daytime use .

Case Study 3: Pediatric Use

Research focused on the safety and efficacy of Dexchlorpheniramine in pediatric populations showed that it effectively reduced allergy symptoms without significant adverse effects when used at recommended doses .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAKFASWICGISY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.